Trisodium tetra(cyano-C)cuprate(3-)

描述

Trisodium tetra(cyano-C)cuprate(3−) is a coordination compound with the formula Na₃[Cu(CN)₄]. It belongs to the class of cyano cuprates, characterized by a central copper ion coordinated to cyanide ligands. This compound is structurally analogous to its potassium counterpart, tripotassium tetra(cyano-C)cuprate(3−) (K₃[Cu(CN)₄], CAS 14263-73-1), which is well-documented in industrial and crystallographic studies .

属性

CAS 编号 |

15281-91-1 |

|---|---|

分子式 |

C4CuN4Na3 |

分子量 |

236.59 g/mol |

IUPAC 名称 |

trisodium;copper(1+);tetracyanide |

InChI |

InChI=1S/4CN.Cu.3Na/c4*1-2;;;;/q4*-1;4*+1 |

InChI 键 |

NKAVNKIPGZYOIW-UHFFFAOYSA-N |

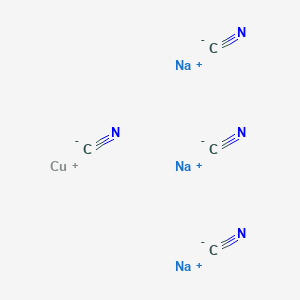

SMILES |

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Na+].[Na+].[Na+].[Cu+] |

手性 SMILES |

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Na+].[Na+].[Na+].[Cu+] |

规范 SMILES |

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Na+].[Na+].[Na+].[Cu+] |

其他CAS编号 |

15281-91-1 |

产品来源 |

United States |

相似化合物的比较

Structural and Molecular Comparisons

*Estimated based on sodium’s atomic mass.

Key Observations :

- Coordination Geometry: The tetra(cyano)cuprates (3− charge) adopt a tetrahedral geometry around the Cu(I) center, as confirmed by X-ray crystallography in related compounds . In contrast, tri- or dicyanocuprates (2− or 1− charge) may exhibit lower coordination numbers or distinct geometries.

- Counterion Impact : Sodium salts generally have lower molecular weights and higher solubility in polar solvents compared to potassium analogs due to smaller ionic radii and greater hydration energy.

Toxicity and Environmental Impact

*Inferred from potassium analog.

Key Observations :

- Cyanide-containing cuprates, including Na₃[Cu(CN)₄], are highly toxic due to cyanide release upon decomposition. The potassium variant is classified as an acute oral, dermal, and inhalation toxin, with severe aquatic hazards .

- Environmental mobility is influenced by solubility; sodium salts may pose greater bioavailability risks in water systems compared to potassium salts.

Stability and Degradation

- Thermal Stability: Tetra(cyano)cuprates are relatively stable but may decompose under acidic conditions, releasing toxic HCN gas.

- Biodegradation : Cyanide ligands in these compounds are resistant to biodegradation, leading to persistence in aquatic environments .

Featured Recommendations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。